3-Bromo-1,7-naphthyridin-8(7H)-one is a brominated derivative of naphthyridine, a heterocyclic compound characterized by its nitrogen-containing ring structure. The compound is identified by the Chemical Abstracts Service number 1375301-90-8 and has a molecular formula of with a molecular weight of 225.04 g/mol. This compound exhibits significant interest in medicinal chemistry due to its potential applications in drug development and materials science.
3-Bromo-1,7-naphthyridin-8(7H)-one is classified as a heterocyclic aromatic compound, specifically belonging to the naphthyridine family. Its synthesis typically involves bromination processes that introduce the bromine atom at the 3-position of the naphthyridine ring. The compound's structural uniqueness is attributed to the presence of both nitrogen atoms and a bromine substituent, which influence its reactivity and interaction with biological targets.
The synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one commonly involves brominating 1,7-naphthyridin-8(7H)-one using agents such as bromine or N-bromosuccinimide (NBS). The reaction is typically conducted in organic solvents like dichloromethane or acetonitrile under controlled temperatures to ensure selective bromination at the desired position on the naphthyridine ring.
While specific large-scale production methods are not extensively documented, they would generally follow laboratory synthesis protocols with optimizations for yield and purity. Techniques such as continuous flow chemistry may also be employed for efficiency in industrial settings.
The molecular structure of 3-Bromo-1,7-naphthyridin-8(7H)-one can be represented as follows:
This structure highlights the arrangement of carbon, nitrogen, oxygen, and bromine atoms within the naphthyridine framework.
3-Bromo-1,7-naphthyridin-8(7H)-one is capable of undergoing various chemical reactions:
The reactivity of the bromine substituent enhances its utility in synthetic applications, allowing for further modifications that can lead to diverse derivatives with potential biological activity.
The mechanism of action for 3-Bromo-1,7-naphthyridin-8(7H)-one largely depends on its application context:
Hazard statements indicate that it may cause skin irritation and serious eye irritation (GHS07 classification) .
3-Bromo-1,7-naphthyridin-8(7H)-one has several notable applications in scientific research:
Naphthyridines represent a significant class of nitrogen-containing heterocyclic compounds characterized by fused pyridine rings that serve as fundamental scaffolds in medicinal chemistry and materials science. These bicyclic structures exhibit remarkable structural diversity based on the positioning of nitrogen atoms within the ring system, giving rise to several distinct isomers. The 1,7-naphthyridine isomer, exemplified by 3-bromo-1,7-naphthyridin-8(7H)-one (C₈H₅BrN₂O, MW 225.04), features a lactam functionality at the 8-position, introducing a reactive site for chemical transformations [1]. This structural motif differentiates it significantly from other brominated isomers such as 1,5-, 1,6-, and 1,8-naphthyridine derivatives, which lack this carbonyl group and consequently exhibit different electronic properties and reactivity patterns [3] [7].
The keto-enol tautomerism possible in 1,7-naphthyridin-8(7H)-one derivatives creates unique electronic distributions that influence both their physicochemical properties and binding capabilities. Structural analyses reveal that this tautomerism allows the formation of intramolecular hydrogen bonding networks, significantly impacting molecular conformation and intermolecular interaction potential. The bromine atom at the 3-position further enhances the compound's utility by providing a site for transition metal-catalyzed cross-coupling reactions, making it a versatile precursor for synthesizing more complex derivatives [1] .
Table 1: Comparative Structural Features of Brominated Naphthyridine Derivatives
Compound Name | Molecular Formula | CAS Number | Key Structural Features | Molecular Weight |
---|---|---|---|---|
3-Bromo-1,7-naphthyridin-8(7H)-one | C₈H₅BrN₂O | 1375301-90-8 | 1,7-Nitrogen orientation, 8-ketone, 3-bromine | 225.04 |
3-Bromo-1,5-naphthyridine | C₈H₅BrN₂ | 17965-71-8 | 1,5-Nitrogen orientation, no ketone | 209.04 |
3-Bromo-1,8-naphthyridin-2(1H)-one | C₈H₅BrN₂O | 56247-28-0 | 1,8-Nitrogen orientation, 2-ketone | 225.05 |
3-Bromo-6,7-dihydro-1,7-naphthyridin-8(5H)-one | C₈H₇BrN₂O | 2387601-17-2 | Partially saturated core, 8-ketone | 227.06 |
Brominated naphthyridines occupy a privileged position in synthetic organic chemistry due to the strategic reactivity of the carbon-bromine bond toward transition metal-mediated transformations. The bromine atom serves as an excellent leaving group that facilitates a wide range of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. This reactivity profile enables the efficient introduction of diverse carbon-based substituents, heterocyclic systems, and functional groups onto the naphthyridine core [3] . The presence of bromine at the 3-position is particularly valuable due to its activation by adjacent nitrogen atoms, which enhances the electron deficiency of the carbon atom and consequently its reactivity toward nucleophilic aromatic substitution and oxidative addition processes with palladium catalysts.
The electronic influence of the bromine substituent extends beyond its role as a synthetic handle. Spectroscopic and computational studies demonstrate that bromination significantly alters the electron density distribution throughout the naphthyridine system, particularly affecting the basicity of ring nitrogen atoms and the carbonyl oxygen. This electron-withdrawing effect enhances the compound's ability to participate in charge-transfer interactions and influences its hydrogen-bonding capacity, both critical factors in molecular recognition processes relevant to drug design. Brominated naphthyridines thus serve dual roles as synthetic intermediates and as structural motifs capable of direct biological activity [5] .
Table 2: Synthetic Applications of 3-Bromo-1,7-naphthyridin-8(7H)-one
Reaction Type | Reagents/Conditions | Products Formed | Key Applications |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acids | 3-Aryl-1,7-naphthyridin-8(7H)-ones | Biaryl pharmacophore development |
Sonogashira Reaction | Pd/Cu catalyst, terminal alkynes | 3-Alkynyl derivatives | Fluorescent probes, molecular scaffolds |
Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amines | 3-Amino substituted derivatives | Kinase inhibitor precursors |
Hydrolysis | NaOH, elevated temperature | 1,7-Naphthyridin-8(7H)-one-3-carboxylic acid | Water-soluble intermediates |
3-Bromo-1,7-naphthyridin-8(7H)-one has emerged as a pivotal building block in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors targeting inflammatory pathways and viral replication. Its significance stems from the synergistic combination of the electron-deficient bromine substitution and the hydrogen-bonding capable lactam functionality. This dual functionality enables sequential modifications that allow medicinal chemists to optimize target binding interactions and pharmacokinetic properties [5] . The compound's utility is exemplified in the synthesis of macrophage migration inhibitory factor (MIF) inhibitors, where the naphthyridinone core serves as a lysine-coordinating scaffold that engages in multiple hydrogen bonds with the enzyme's active site residues .
In the context of antiviral drug development, 3-bromo-1,7-naphthyridin-8(7H)-one derivatives have shown exceptional promise as precursors to integrase strand transfer inhibitors (INSTIs) for HIV treatment. The brominated intermediate allows efficient introduction of pharmacophoric elements that mimic viral DNA substrates, enabling the resulting inhibitors to maintain efficacy against resistant viral strains. This substrate-envelope compliant design strategy capitalizes on the precise spatial arrangement made possible by derivatization of the 3-position while retaining the essential metal-chelating capability of the naphthyridinone core [5]. The compound's favorable physicochemical properties, including moderate aqueous solubility (exemplified by derivative 4b with solubility of 288 μg/mL) and appropriate lipophilicity (LogP ~2.09), further enhance its utility in pharmaceutical synthesis .
The synthetic versatility of this brominated heterocycle extends to the preparation of annulated systems and molecular hybrids that combine the naphthyridinone pharmacophore with other privileged structures. Through innovative sequences involving tandem Claisen rearrangements and ring-closing metathesis, researchers have constructed complex oxepine-annulated naphthyridine derivatives with enhanced biological profiles [5]. The bromine atom serves as the linchpin for these transformations, enabling both carbon-carbon and carbon-heteroatom bond formations that would be challenging to achieve through direct functionalization of the parent heterocycle.
Table 3: Key Derivatives Synthesized from 3-Bromo-1,7-naphthyridin-8(7H)-one
Derivative Class | Biological Target | Notable Activity | Structural Features Added |
---|---|---|---|
4-Quinolinyltriazole analogs | MIF tautomerase | Ki = 90-94 nM | Triazole linker, fluorobenzyl group |
1-Hydroxy-2-oxo-1,8-naphthyridines | HIV integrase | EC₅₀ < 10 nM | 4-Amino group, 6-alcohol/sulfonyl |
Oxepine-annulated naphthyridines | Undisclosed | Broad-spectrum activity | Fused oxepine ring system |
N-Cycloalkyl carboxamides | CB2 receptors | Immunomodulatory effects | Cycloalkylcarboxamide at C3 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1